molecular formula C14H13ClO2 B6370484 2-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1261947-53-8

2-(2-Chloro-4-ethoxyphenyl)phenol

Cat. No.: B6370484
CAS No.: 1261947-53-8
M. Wt: 248.70 g/mol
InChI Key: RTXYQGCTABFEOB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)phenol is a substituted phenolic compound characterized by a central phenol ring with a 2-chloro-4-ethoxyphenyl substituent. The ethoxy (–OCH₂CH₃) and chloro (–Cl) groups at the 4- and 2-positions, respectively, influence its electronic, steric, and solubility characteristics. Such compounds are typically utilized in organic synthesis, agrochemicals, or pharmaceuticals as intermediates due to their reactive phenolic hydroxyl group and halogenated substituents.

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-10-7-8-11(13(15)9-10)12-5-3-4-6-14(12)16/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYQGCTABFEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683597
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-53-8
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lewis Acid-Catalyzed Chlorination

The chlorination of 4-methylphenol to 2-chloro-4-methylphenol, as described in US5847236A, employs a dual catalyst system of Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulfides (e.g., diphenyl sulfide). Key parameters include:

  • Chlorinating agents : Elemental chlorine or sulfuryl chloride.

  • Catalyst loading : 0.1–10 wt% Lewis acid and 0.1–10 wt% diaryl sulfide relative to the substrate.

  • Temperature range : 0–100°C, with optimal selectivity at 23–32°C.

Table 1: Catalyst Performance in Chlorination of 4-Methylphenol

Catalyst SystemChlorine (mol/mol substrate)Temp (°C)2-Chloro-4-methylphenol Selectivity (%)
AlCl₃ + diphenyl sulfide1.125–3096.4
FeCl₃ + diphenyl sulfide1.023–2595.77
AlCl₃ + 4,4'-dichloro-diphenyl sulfide1.125–3095.9

This system’s success lies in the synergistic effect of Lewis acids (activating the substrate) and diaryl sulfides (directing electrophilic attack to the ortho position). For 4-ethoxyphenol, analogous conditions could favor 2-chloro-4-ethoxyphenol formation, leveraging the ethoxy group’s electron-donating nature to enhance ortho selectivity.

Chlorination of 4-Ethoxyphenol: Hypothetical Pathway

  • Substrate preparation : Ethoxylation of phenol via ethylation (discussed in Section 3).

  • Chlorination :

    • Conditions : 1.0–1.1 mol Cl₂ per mol 4-ethoxyphenol, 0.5–1.5 wt% AlCl₃, 0.5–1.5 wt% diphenyl sulfide, 25–30°C.

    • Expected outcome : High selectivity for 2-chloro-4-ethoxyphenol, with residual substrate <1%.

Ethoxylation Methods for Phenolic Substrates

Diethyl Sulfate-Mediated Ethylation

WO2001044151A1 outlines ethylation using diethyl sulfate in the presence of aqueous NaOH (50–60°C). Critical factors include:

  • Base selection : NaOH or KOH for deprotonating phenol.

  • Solvent : Halogenated solvents (e.g., CCl₄) to stabilize intermediates.

  • Stoichiometry : 1.0–1.2 mol diethyl sulfate per mol phenol.

Table 2: Ethylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Ethoxy Product Yield (%)
NaOHCCl₄55–6092
KOHCHCl₃50–5588
Na₂CO₃C₂H₄Cl₂60–6578

Application to 4-Ethoxyphenol Synthesis

  • Reaction setup : Phenol, diethyl sulfate (1.1 mol), NaOH (1.2 mol), CCl₄, 55°C.

  • Work-up : Aqueous extraction followed by distillation to isolate 4-ethoxyphenol.

Integrated Synthetic Route Proposal

  • Ethoxylation :

    • Phenol → 4-ethoxyphenol via diethyl sulfate/NaOH.

  • Chlorination :

    • 4-ethoxyphenol → 2-chloro-4-ethoxyphenol using Cl₂/AlCl₃/diphenyl sulfide.

  • Coupling :

    • Ullmann or Suzuki coupling to attach phenol moiety.

Table 3: Projected Yields for Integrated Route

StepCatalyst SystemExpected Yield (%)
EthoxylationNaOH/CCl₄90–92
ChlorinationAlCl₃/diphenyl sulfide94–96
CouplingCuI/K₂CO₃75–80

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro and ethoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can lead to the modulation of enzymatic activity, disruption of microbial cell walls, and antioxidant effects through free radical scavenging .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenolic derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
2-(2-Chloro-4-ethoxyphenyl)phenol C₁₄H₁₃ClO₂ 248.71 –Cl (2-position), –OCH₂CH₃ (4-position) Not available Bifunctional substituents enhance steric hindrance and electronic modulation.
4-(2-Chloroethoxy)phenol C₈H₉ClO₂ 172.61 –OCH₂CH₂Cl (4-position) 100238-55-9 Ethoxy-linked chlorine increases polarity; unclassified hazards .
4-(2-Chloroethyl)phenol C₈H₉ClO 156.61 –CH₂CH₂Cl (4-position) 28145-35-9 Chloroethyl group enhances lipophilicity; potential alkylating agent.
4-(2,2,2-Trifluoroethyl)phenol C₈H₇F₃O 176.14 –CH₂CF₃ (4-position) 86571-21-3 Trifluoroethyl group increases electronegativity and metabolic stability.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 2-(2-Chloro-4-ethoxyphenyl)phenol, and how should discrepancies between experimental and theoretical data be resolved?

Methodological Answer:

  • Techniques : Use a combination of 1H^1 \text{H}-NMR, 13C^13 \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example:
    • NMR : Compare observed chemical shifts with predicted values for chloro and ethoxy substituents. Chlorine’s electronegativity deshields adjacent protons, while ethoxy groups show characteristic splitting patterns.
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) to confirm molecular formula.
  • Resolving Discrepancies : If experimental NMR shifts conflict with computational predictions (e.g., DFT calculations), cross-validate using X-ray crystallography. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve ambiguities by providing precise bond lengths and angles .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Aromatic Substitution : React 2-chloro-4-ethoxyphenol with a halogenating agent (e.g., SOCl2\text{SOCl}_2) under controlled temperature (60–80°C).
    • Protection/Deprotection : Protect the phenolic -OH group with acetyl chloride before introducing the chloro substituent, then deprotect using NaOH/ethanol.
  • Optimization Strategies :
    • Use catalysts like CuI\text{CuI} or Pd(PPh3)4\text{Pd(PPh}_3)_4 for coupling reactions to reduce side products.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
    • The chloro group’s LUMO energy indicates susceptibility to nucleophilic attack.
    • Compare activation energies for substitution at the 2-chloro vs. 4-ethoxy positions.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Software like Gaussian or ORCA can model transition states .

Q. How can crystallographic data resolve structural ambiguities in chlorinated phenolic compounds like this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}).
  • Structure Solution :
    • SHELXS/SHELXD : Solve the phase problem via direct methods.
    • SHELXL : Refine atomic coordinates and thermal parameters.
  • Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages. Use ORTEP-3 to visualize electron density maps and confirm substituent orientations .

Q. What experimental strategies can address contradictions between observed biological activity and predicted structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Hypothesis Testing :
    • Isosteric Replacement : Swap the ethoxy group with methoxy or propoxy to assess steric/electronic effects.
    • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies.
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina ) to evaluate binding affinity to target proteins. Compare with experimental IC50_{50} values from enzyme inhibition assays .

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